1-Methylxanthine
Overview
Description
1-methyl-7H-xanthine is a 1-methylxanthine tautomer where the imidazole proton is located at the 7-position. It has a role as a mouse metabolite. It is functionally related to a 7H-xanthine.
This compound is a natural product found in Camellia sinensis with data available.
Mechanism of Action
Target of Action
1-Methylxanthine, a derivative of xanthine, primarily targets adenosine receptors in the central nervous system and peripheral tissues . These receptors play a crucial role in numerous physiological processes, including neurotransmission, muscle contraction, and inflammatory responses .
Mode of Action
This compound acts as an antagonist at adenosine receptors . By binding to these receptors, it prevents adenosine, a natural neuromodulator, from exerting its typical effects. This results in increased alertness and reduced fatigue . It also enhances lipolysis, leading to increased energy expenditure .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the cAMP–protein kinase A signaling pathway, which is involved in a wide range of cellular processes, including metabolism, gene transcription, and cell cycle progression . Additionally, it may influence the metabolic pathways of other methylxanthines, such as caffeine and theophylline .
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). It is rapidly and completely absorbed in the gastrointestinal tract . The elimination of this compound follows Michaelis-Menten kinetics, meaning a small increase in dose may result in a disproportionately large increase in serum concentrations .
Result of Action
The antagonism of adenosine receptors by this compound leads to a variety of molecular and cellular effects. It increases alertness, reduces fatigue, and enhances lipolysis . In the immune system, it inhibits immune activation, potentially affecting immune responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, dietary constituents, including broccoli and herbal tea, as well as alcohol, can modify its plasma pharmacokinetics . Furthermore, its effects can vary depending on the individual’s age, gender, and health status .
Biochemical Analysis
Biochemical Properties
1-Methylxanthine plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the caffeine metabolism pathway
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the antagonism of adenosine receptors in the central nervous system and peripheral tissues . This antagonism can lead to various physiological effects, including stimulation of the central nervous system, diuresis, and relaxation of smooth muscle .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Properties
IUPAC Name |
1-methyl-3,7-dihydropurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOYJPOZRLFTCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210271 | |
Record name | 1-Methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Aldrich MSDS], Solid | |
Record name | 1-Methylxanthine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10213 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 1-Methylxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010738 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>24.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57260112 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6136-37-4 | |
Record name | 1-Methylxanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6136-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006136374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dihydro-1-methyl-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-METHYLXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EE8WCA32U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1-Methylxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010738 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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